An In-depth Technical Guide to Azido-PEG2-Azide for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Azido-PEG2-Azide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-Azide, systematically named 1,2-Bis(2-azidoethoxy)ethane, is a homobifunctional crosslinker featuring two terminal azide groups separated by a flexible two-unit polyethylene glycol (PEG) spacer. This molecule has emerged as a critical tool in chemical biology and drug development, primarily for its role as a versatile linker in the synthesis of complex biomolecular conjugates. Its high solubility, biocompatibility, and reactivity in "click chemistry" reactions make it an ideal component for constructing sophisticated molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Azido-PEG2-Azide, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in the laboratory.
Core Properties of Azido-PEG2-Azide
Azido-PEG2-Azide is a well-characterized molecule with properties that make it highly suitable for bioconjugation applications. A summary of its key physicochemical data is presented below.
| Property | Value |
| Chemical Formula | C6H12N6O2 |
| Molecular Weight | 200.20 g/mol [1][2] |
| CAS Number | 59559-06-7[1][3] |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically ≥95%[2] |
| Storage Conditions | Store at -20°C to -80°C for long-term stability |
| LogP | 1.64 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 9 |
Applications in Drug Discovery and Development
The primary utility of Azido-PEG2-Azide lies in its ability to conjugate two different molecules through its terminal azide groups. This is most prominently demonstrated in the field of targeted protein degradation with the synthesis of PROTACs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the efficacy of the resulting PROTAC. Azido-PEG2-Azide serves as a flexible and hydrophilic PEG-based linker. The dual azide functionalities allow for the attachment of alkyne-modified ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and bio-orthogonal click chemistry reactions.
Bioconjugation and "Click Chemistry"
The azide groups of Azido-PEG2-Azide are key to its functionality in click chemistry. This reagent can undergo CuAAC with molecules containing terminal alkynes or SPAAC with molecules containing strained cyclooctynes like DBCO or BCN. These reactions are highly specific and proceed with high yield under mild conditions, making them suitable for conjugating sensitive biological molecules.
Experimental Protocols
The following are detailed methodologies for the synthesis of Azido-PEG2-Azide and its application in a typical bioconjugation reaction.
Synthesis of 1,2-Bis(2-azidoethoxy)ethane
A common synthetic route to Azido-PEG2-Azide involves the azidation of a di-substituted PEG precursor.
Materials:
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1,2-Bis(2-chloroethoxy)ethane or 1,2-bis(2-tosylethoxy)ethane
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Sodium azide (NaN3)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
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Dissolve the starting material (e.g., 1,2-bis(2-chloroethoxy)ethane) (1 equivalent) in anhydrous DMF.
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Add sodium azide (at least 2 equivalents, often in excess) to the solution.
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Heat the reaction mixture to 60-80°C and stir for 12-40 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude Azido-PEG2-Azide by column chromatography on silica gel to yield a colorless oil.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for conjugating two alkyne-containing molecules to Azido-PEG2-Azide.
Materials:
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Alkyne-functionalized molecule 1 (e.g., a ligand for a target protein)
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Alkyne-functionalized molecule 2 (e.g., a ligand for an E3 ligase)
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Azido-PEG2-Azide
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Copper(II) sulfate pentahydrate (CuSO4·5H2O)
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Sodium ascorbate
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tert-Butanol (tBuOH)
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Water (H2O)
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Dichloromethane (CH2Cl2)
Procedure:
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In a suitable reaction vessel, create a suspension of the alkyne-functionalized molecules (2 equivalents) and Azido-PEG2-Azide (1 equivalent).
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Add a solvent system, for example, a mixture of tBuOH, H2O, and CH2Cl2.
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Add sodium ascorbate (a reducing agent to generate Cu(I) in situ) and copper(II) sulfate pentahydrate to the suspension.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated sodium bicarbonate solution and 0.1 M EDTA to chelate the copper catalyst.
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Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
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Purify the final conjugate by flash chromatography.
Visualizations
The following diagrams illustrate key workflows and mechanisms involving Azido-PEG2-Azide.
